ethyl 2-(4-methyltriazol-1-yl)acetate
Overview
Description
ethyl 2-(4-methyltriazol-1-yl)acetate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methyltriazol-1-yl)acetate typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and produces the desired triazole ring with high yield and specificity. The reaction involves the use of azides and alkynes under copper-catalyzed conditions to form the 1,2,3-triazole ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions: ethyl 2-(4-methyltriazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
ethyl 2-(4-methyltriazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methyltriazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,3-Triazole Derivatives: Compounds with various substituents on the triazole ring, exhibiting diverse biological activities.
Uniqueness: ethyl 2-(4-methyltriazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
1154030-60-0 |
---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(4-methyltriazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-10-4-6(2)8-9-10/h4H,3,5H2,1-2H3 |
InChI Key |
LRCRJWSWTZYILW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C |
Origin of Product |
United States |
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